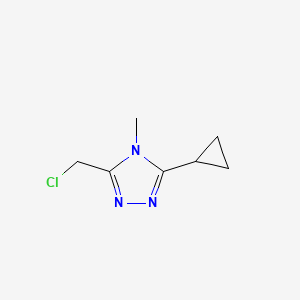

3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole

Description

3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole (C₇H₁₀ClN₃) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a chloromethyl group at position 3, a cyclopropyl group at position 5, and a methyl group at position 2. Its hydrochloride salt (CAS 1251923-59-7) has a molecular weight of 208.09 g/mol and is commercially available for pharmaceutical and agrochemical research . The compound’s structural uniqueness arises from the combination of sterically demanding cyclopropyl and reactive chloromethyl groups, which influence its physicochemical properties and biological interactions.

Propriétés

IUPAC Name |

3-(chloromethyl)-5-cyclopropyl-4-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-11-6(4-8)9-10-7(11)5-2-3-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBPKAUMCDUSOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2CC2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a chloromethylating agent in the presence of a base, followed by cyclization with a suitable triazole precursor. The reaction conditions often include solvents like methanol or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization or chromatography, are optimized for large-scale operations to ensure the compound’s purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.

Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce triazole oxides .

Applications De Recherche Scientifique

Antifungal Properties

Triazoles are widely recognized for their antifungal activities. The compound's ability to inhibit fungal growth can be attributed to its interference with ergosterol synthesis, a crucial component of fungal cell membranes. This mechanism is common among many triazole-based antifungals .

Agricultural Applications

Due to its potential fungicidal properties, this compound may be explored as a pesticide or fungicide in agricultural settings. Its application could help manage crop diseases caused by fungal pathogens, contributing to sustainable agricultural practices.

Case Study 1: Antimicrobial Screening

A study conducted on various triazole derivatives demonstrated that modifications in the structure significantly influenced their antimicrobial activity. Compounds with cyclopropyl groups exhibited enhanced activity against specific bacterial strains compared to their non-cyclopropyl counterparts .

Case Study 2: Agricultural Efficacy

Field trials using triazole-based fungicides have shown promising results in controlling fungal infections in crops such as wheat and barley. The introduction of chloromethyl groups has been linked to increased potency against resistant fungal strains .

Mécanisme D'action

The mechanism of action of 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity . Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of 1,2,4-Triazole Derivatives

Key Observations :

- Steric and Electronic Effects : The cyclopropyl group in the target compound introduces steric hindrance and electron-withdrawing characteristics, differentiating it from phenyl (electron-withdrawing but bulkier) or ethyl (electron-donating) substituents .

- Reactivity : The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, unlike carboxyl or sulfonyl groups in analogs .

Key Insights :

- The target compound’s biological profile remains underexplored compared to sulfonyl- or carboxyl-substituted analogs. However, its chloromethyl group may confer reactivity useful in prodrug design or covalent binding to biological targets.

- Sulfonyl-substituted triazoles (e.g., 5-O-methylsulfonyl indole hybrids) show potent cytotoxicity, suggesting that electron-withdrawing groups enhance bioactivity in cancer models .

Activité Biologique

3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are five-membered heterocycles that exhibit a range of pharmacological properties, making them valuable in medicinal chemistry. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The chloromethyl group enhances reactivity and may facilitate further derivatization. Structural studies reveal that the compound possesses a unique three-dimensional conformation due to the cyclopropyl moiety, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various 1,2,4-triazole derivatives and their evaluation against bacterial strains. Compounds with a similar structural framework demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism often involves interference with fungal cell wall synthesis or inhibition of key metabolic pathways.

Antifungal Properties

Triazoles are well-known for their antifungal activity. The compound has been evaluated for its efficacy against various fungal pathogens. The antifungal mechanism typically involves inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. This has been particularly relevant in the treatment of infections caused by Candida species and Aspergillus .

Anti-inflammatory Effects

Emerging studies suggest that triazoles may also possess anti-inflammatory properties. Compounds similar to this compound have shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines . This activity could have implications for treating chronic inflammatory conditions.

Case Studies

- Antimicrobial Screening : A series of novel triazole derivatives were synthesized and screened for antimicrobial activity. Results indicated that compounds with halogen substitutions exhibited enhanced activity against resistant strains .

- In Vivo Studies : In vivo models have demonstrated the efficacy of triazole derivatives in reducing fungal load in infected tissues. These studies often utilize murine models to assess the therapeutic potential and safety profiles of new compounds .

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.